
4-Phenylazophenol
Overview
Description
4-Phenylazophenol is an organic compound with the molecular formula C12H10N2O. It is a derivative of azobenzene, characterized by the presence of a hydroxyl group (-OH) attached to one of the benzene rings. This compound is known for its vibrant yellow color and is commonly used as a dye. Its unique structure allows it to undergo photoisomerization, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylazophenol can be synthesized through several methods:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This transformation involves converting azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods: Industrial production of this compound typically involves large-scale azo coupling reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-Phenylazophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound typically yields aniline derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated azobenzene derivatives.
Scientific Research Applications
Photopharmacological Applications
Overview : 4-PAP is utilized in photopharmacology due to its ability to undergo isomerization when exposed to light. This property allows for the modulation of its biological activity.
Case Study : A study demonstrated that the trans-isomer of 4-PAP serves as a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory responses. Upon irradiation, the trans-isomer exhibited significantly enhanced inhibitory activity compared to its cis counterpart, indicating potential therapeutic applications in treating inflammatory diseases.
Environmental Degradation
Overview : The degradation pathways of 4-PAP have been extensively studied, particularly regarding its environmental impact and the efficiency of its removal from wastewater.
Case Study : Research investigated the degradation of 4-PAP using zero-valent iron (ZVI) nanoparticles under varying pH conditions. Results indicated that nanoparticulated ZVI (nZVI) was more effective in degrading 4-PAP than conventional micrometric ZVI (pZVI), especially when combined with hydrogen peroxide (H2O2). The degradation pathways included both reductive pathways (leading to amine formation) and oxidative pathways (resulting in hydroxylated derivatives) depending on the presence of H2O2 .
Material Science Applications
Overview : In material science, 4-PAP has been explored for its polymerization capabilities and as a component in biodegradable polymers.
Case Study : Research on peroxidase-catalyzed polymerization of 4-PAP demonstrated its potential use in creating environmentally friendly materials. The compound was successfully polymerized in both aqueous and micellar solutions, showing promise for applications in biodegradable plastics .
Toxicological Considerations
While 4-PAP has notable applications, it is essential to consider its toxicological profile. Studies have shown that exposure can lead to respiratory issues and skin sensitization, with an LD50 value of 75 mg/kg for intraperitoneal administration in mice. Its potential carcinogenicity necessitates careful handling in industrial contexts .
Summary of Research Findings
Aspect | Findings |
---|---|
Antioxidant Activity | Scavenges free radicals; protects against oxidative stress |
Photopharmacology | Light-induced modulation; effective as LTA4H inhibitor |
Toxicity | LD50 = 75 mg/kg; linked to respiratory issues and potential carcinogenicity |
Degradation Pathways | Reductive (amines) and oxidative (hydroxylated derivatives) pathways |
Material Science | Effective in polymerization for biodegradable materials |
Mechanism of Action
The mechanism of action of 4-Phenylazophenol primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound switches between its trans and cis isomers. This change in structure affects its electronic properties and interactions with other molecules. In biological systems, this property is exploited to control cell signaling pathways and restore vision .
Comparison with Similar Compounds
4-Phenylazophenol is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other azobenzene derivatives. Similar compounds include:
Azobenzene: Lacks the hydroxyl group, making it less soluble in water.
4-Methoxyazobenzene: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.
Biological Activity
4-Phenylazophenol (4-PAP) is a compound of significant interest due to its diverse biological activities and applications in photopharmacology, environmental chemistry, and toxicology. This article provides a comprehensive overview of the biological activity of 4-PAP, including its mechanisms of action, degradation pathways, and implications for health and environmental safety.
Chemical Structure and Properties
This compound is an azo compound characterized by the presence of an azo group (-N=N-) linking two phenolic rings. Its chemical structure can be represented as follows:
The compound exhibits both hydrophilic and hydrophobic properties, making it suitable for various applications in biological systems.
1. Antioxidant Activity
Research indicates that 4-PAP possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. The compound has been shown to scavenge free radicals effectively, thereby mitigating cellular damage.
2. Photopharmacological Applications
4-PAP is utilized in photopharmacology, where its biological activity can be modulated through light exposure. Studies demonstrate that the compound can switch between different isomeric forms (cis and trans), leading to variations in its biological effects. For instance, the trans-isomer has been identified as a more potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory processes .
3. Toxicological Effects
Despite its potential therapeutic applications, 4-PAP poses certain risks. Toxicological studies have indicated that exposure to the compound can lead to respiratory issues and skin sensitization. The LD50 value for intraperitoneal administration in mice is reported at 75 mg/kg, highlighting its acute toxicity . Furthermore, the compound has been associated with mutagenic effects and potential carcinogenicity, necessitating careful handling in industrial applications .
Degradation Pathways
The environmental fate of 4-PAP has been investigated through various degradation studies. The compound undergoes transformation primarily via reductive and oxidative pathways when treated with zero-valent iron (ZVI) nanoparticles. Notably:
- Reductive Pathway : In the absence of hydrogen peroxide (H2O2), 4-PAP is reduced to amines through ZVI-mediated reactions.
- Oxidative Pathway : The introduction of H2O2 enhances oxidative degradation via hydroxyl radicals, resulting in mono- and di-hydroxylated derivatives as major products .
Case Study 1: Photopharmacological Modulation
A study explored the use of 4-PAP as a photoswitchable inhibitor for LTA4H. The research demonstrated that upon irradiation, the trans-isomer exhibited significantly enhanced inhibitory activity compared to its cis counterpart. This finding underscores the potential of 4-PAP in developing targeted therapies for inflammatory diseases .
Case Study 2: Environmental Degradation
In another investigation, the degradation efficiency of 4-PAP was assessed using different ZVI sources under varying pH conditions. Results indicated that nanoparticulated ZVI (nZVI) outperformed conventional micrometric ZVI (pZVI) in degrading 4-PAP, particularly when combined with H2O2 at moderate pH levels .
Summary of Research Findings
Aspect | Findings |
---|---|
Antioxidant Activity | Scavenges free radicals; protects against oxidative stress |
Photopharmacology | Light-induced modulation; effective as LTA4H inhibitor |
Toxicity | LD50 = 75 mg/kg; linked to respiratory issues and potential carcinogenicity |
Degradation Pathways | Reductive (amines) and oxidative (hydroxylated derivatives) pathways |
Q & A
Q. How can researchers synthesize 4-phenylazophenol with high purity for experimental use?
This compound is synthesized via diazotization and coupling reactions. Aniline is diazotized using nitrous acid (generated from NaNO₂ and HCl) under controlled temperatures (0–5°C). The diazonium salt is then coupled to phenol in an alkaline medium, yielding this compound. Key parameters include maintaining pH >10 during coupling to favor the para-substituted product and rigorous purification via recrystallization using ethanol or methanol . Purity can be verified via melting point analysis (literature range: 168–170°C) and UV-Vis spectroscopy (λmax = 347 nm in methanol) .
Q. What analytical techniques are optimal for tracking this compound degradation in environmental remediation studies?
- UV-Vis Spectroscopy : Monitor absorbance at 347 nm to quantify residual this compound during degradation .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify degradation intermediates (e.g., aniline derivatives) via fragmentation patterns and retention times .
- Gas Chromatography-MS (GC-MS) : Detect volatile byproducts like benzene rings or phenolic compounds .
- Hydrogen Peroxide Test Strips : Semiquantitative measurement of H₂O₂ consumption in Fenton systems .
Method selection depends on the degradation mechanism (reductive vs. oxidative) and required sensitivity.
Q. How does pH influence the degradation mechanism of this compound in ZVI-assisted Fenton systems?
At pH 3.00 , nano-zero-valent iron (nZVI) primarily drives oxidative degradation via hydroxyl radicals (•OH) from H₂O₂ activation, achieving >90% this compound removal in 60 minutes. In contrast, at pH 5.00 , reductive cleavage of the azo bond dominates, producing aniline and phenol derivatives, but degradation efficiency drops to <20% due to iron passivation . Micro-ZVI (pZVI) shows complete inhibition of reduction at pH 3.00, favoring oxidation. Researchers must pre-adjust pH without buffers to avoid interference with iron reactivity .
Q. How can contradictory data on this compound degradation pathways be resolved?
Contradictions often arise from competing reduction (azo bond cleavage) and oxidation (•OH attack) pathways. To resolve this:
- Kinetic Profiling : Compare degradation rates under anaerobic (reduction-dominated) vs. aerobic (oxidation-dominated) conditions .
- Isotope Labeling : Use ¹⁸O-labeled H₂O₂ to confirm •OH involvement in oxidative pathways .
- Quenching Experiments : Add 2-propanol to scavenge •OH; persistent degradation indicates reductive mechanisms .
- Product Analysis : Quantify aniline (reduction marker) vs. hydroxylated aromatics (oxidation marker) via LC-MS .
Q. Why does this compound exhibit limited hydrazone tautomerism compared to nitro-substituted analogs?
This compound predominantly exists in the azo tautomer form (>92%) due to weak electron-withdrawing effects of the phenyl group, which disfavor proton transfer to the hydrazone form. Introducing electron-withdrawing substituents (e.g., 2',4'-dinitro groups) increases hydrazone tautomer prevalence (up to 40%) by stabilizing the conjugated enol structure. Spectral evidence (e.g., absence of carbonyl peaks in IR/NMR) confirms minimal tautomerism in unsubstituted this compound .
Q. What experimental parameters are critical when designing ZVI-based remediation studies for this compound?
- ZVI Size : nZVI (50–100 nm) shows faster kinetics than micro-ZVI (1–10 µm) due to higher surface area .
- H₂O₂ Concentration : Optimal at 5–10 mM; excess H₂O₂ scavenges •OH, reducing efficiency .
- Iron Dosage : 0.5–1.0 g/L balances reactivity and cost .
- Sampling Intervals : Frequent sampling (e.g., every 5 minutes) captures rapid initial degradation phases .
- Control Experiments : Include ZVI-only and H₂O₂-only systems to isolate mechanistic contributions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis/degradation to avoid inhalation of aerosols .
- Waste Disposal : Collect in sealed containers for incineration; avoid release into waterways due to mutagenic aniline byproducts .
- Regulatory Compliance : Adhere to TSCA (US) and WHMIS (Canada) guidelines for carcinogen handling .
Q. How can researchers optimize enzyme immobilization techniques using this compound as a substrate?
- Surface Functionalization : Plasma-treated microfluidic channels enhance horseradish peroxidase (HRP) adhesion, improving reaction yield .
- Flow Rate Control : Maintain 0.1–0.5 mL/min to balance residence time and enzyme-substrate contact .
- Reusability Testing : Assess enzyme stability over 5–10 cycles; activity loss >20% indicates leaching or denaturation .
- Spectroscopic Monitoring : Use inline UV-Vis flow cells for real-time tracking of this compound conversion .
Properties
IUPAC Name |
4-phenyldiazenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOBVMPDRKTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022160, DTXSID70942923 | |
Record name | 4-Hydroxyazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline] | |
Record name | 4-Hydroxyazobenzene | |
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Boiling Point |
220-230 °C @ 20 MM HG SLIGHT DECOMP | |
Record name | 4-HYDROXYAZOBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C | |
Record name | SID49674231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYAZOBENZENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C | |
Record name | 4-Hydroxyazobenzene | |
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Record name | 4-HYDROXYAZOBENZENE | |
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Color/Form |
YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC | |
CAS No. |
1689-82-3, 20714-70-9 | |
Record name | 4-Hydroxyazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1689-82-3 | |
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Record name | 4-Hydroxyazobenzene | |
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Record name | (E)-4-Phenylazophenol | |
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Record name | 4-HYDROXYAZOBENZENE | |
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Record name | Phenol, 4-(2-phenyldiazenyl)- | |
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Record name | 4-Hydroxyazobenzene | |
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Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
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Record name | 4-hydroxyazobenzene | |
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Record name | 4-HYDROXYAZOBENZENE | |
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Melting Point |
155-157 °C | |
Record name | 4-HYDROXYAZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
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